molecular formula C19H20BrN3O3 B11560368 N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide

N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11560368
M. Wt: 418.3 g/mol
InChI Key: ZJRLWJDPDFWBSF-FYJGNVAPSA-N
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Description

N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxybenzylidene hydrazinyl moiety, and an oxopentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydrazone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-3-(trifluoromethyl)benzamide
  • N-[(3-bromophenyl)methyl]-3-ethoxybenzamide
  • 3-bromo-N-[(3-bromophenyl)methyl]-4-methoxybenzamide

Uniqueness

N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenyl and a methoxybenzylidene hydrazinyl moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H20BrN3O3/c1-26-17-8-2-5-14(11-17)13-21-23-19(25)10-4-9-18(24)22-16-7-3-6-15(20)12-16/h2-3,5-8,11-13H,4,9-10H2,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

ZJRLWJDPDFWBSF-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CCCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CCCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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